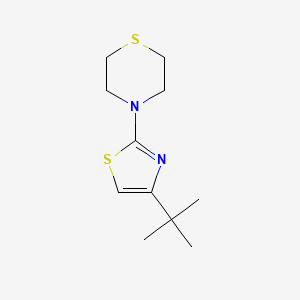

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

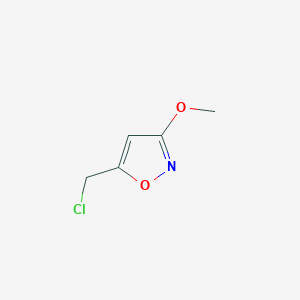

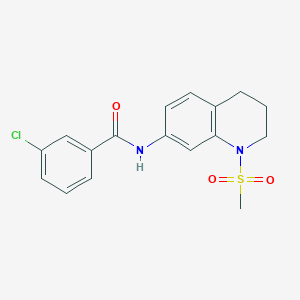

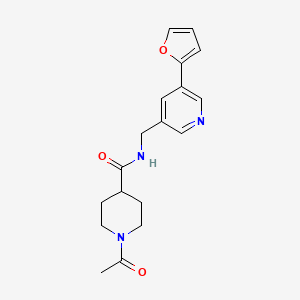

The compound “4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are known for their diverse biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The tert-butyl group and the thiomorpholine group would then be added through appropriate reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a tert-butyl group, and a thiomorpholine group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Thiazoles are generally stable compounds, but their stability can be affected by the presence of other functional groups .Aplicaciones Científicas De Investigación

Organic Light Emitting Diode (OLED) Development

A study by Zhang et al. (2016) explored the utilization of thiazolo[5,4-d]thiazole (TzTz) derivatives, related to 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine, in the development of white organic light emitting diodes (WOLEDs). The compounds exhibited reversible excited-state intramolecular proton transfer (ESIPT), enabling tunable emission from blue to yellow, leading to white-light luminescence suitable for WOLED applications. This highlights the potential of thiazolyl derivatives in advanced OLED technology (Zhang et al., 2016).

Antimicrobial Evaluation

Research conducted by Nagavelli et al. (2014) and Kardile et al. (2010) on amides of Thiomorpholine carboxylate, structurally related to this compound, demonstrated moderate to good antibacterial and antifungal activities. These studies suggest the potential for developing new antimicrobial agents from thiomorpholine derivatives, addressing the need for new treatments against resistant microbial strains (Nagavelli et al., 2014); (Kardile et al., 2010).

Advanced Material Applications

The study by Song et al. (2016) on heteroleptic cationic Ir(III) complexes, involving ligands structurally akin to this compound, showcased materials with aggregation-induced fluorescence and phosphorescence, applicable in data security protection. This indicates the role of thiazolyl derivatives in creating smart luminescent materials for technology and security applications (Song et al., 2016).

Photophysical Studies

Research on the synthesis and photophysical properties of lanthanide coordination polymers by Raphael et al. (2012) showed the effect of bidentate nitrogen donors on luminescence. The study, although not directly on this compound, emphasizes the potential of related compounds in enhancing luminescent properties for optical device applications (Raphael et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-tert-butyl-1,3-thiazol-2-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S2/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDNTZDPZOFOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)

![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)

![2,4-Dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2815198.png)

![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)